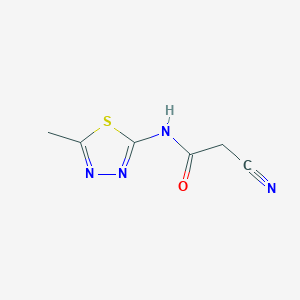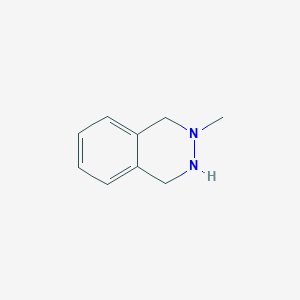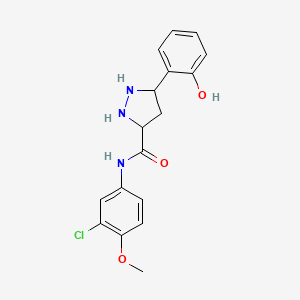
2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with cyanoacetic acid or its derivatives. One common method includes the following steps:
Starting Materials: 5-methyl-1,3,4-thiadiazole-2-amine and cyanoacetic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the cyanoacetamide group.
Procedure: The mixture is heated under reflux conditions for several hours, followed by neutralization and purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form imines and other heterocyclic compounds.
Cyclization Reactions: The presence of the cyano and amide groups allows for cyclization reactions to form new ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Condensation: Aldehydes or ketones in the presence of acid or base catalysts.
Cyclization: Heating with appropriate reagents such as hydrazine or hydroxylamine.
Major Products
The major products formed from these reactions include various substituted thiadiazoles, imines, and other heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its applications in:
Medicinal Chemistry: It exhibits antimicrobial, antifungal, and anticancer activities. Researchers are exploring its potential as a lead compound for developing new drugs.
Agriculture: The compound has been investigated for its herbicidal and pesticidal properties.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with various molecular targets. For example:
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific enzymes and signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-cyano-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-cyano-N-(5-methyl-1,2,4-thiadiazol-2-yl)acetamide
- 2-cyano-N-(5-methyl-1,3,4-oxadiazol-2-yl)acetamide
Uniqueness
2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the cyano group enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
90158-74-0 |
|---|---|
Molecular Formula |
C6H6N4OS |
Molecular Weight |
182.21 g/mol |
IUPAC Name |
2-cyano-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C6H6N4OS/c1-4-9-10-6(12-4)8-5(11)2-3-7/h2H2,1H3,(H,8,10,11) |
InChI Key |
QGRUGDKIOYQZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)

![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12128349.png)
![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![(5Z)-2-(3-chlorophenyl)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128361.png)
![N-(3-bromophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128373.png)


![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)
![1-{2-[4-(Propan-2-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B12128396.png)
![4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12128401.png)
